molecular formula C13H17N3O2 B11712928 1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11712928
M. Wt: 247.29 g/mol
InChI Key: AODUWGPXTQJPHG-UHFFFAOYSA-N
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Description

1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the assembly of the pyrazolopyridine core. One common method is the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions . Another approach involves the use of multicomponent reactions, where phenylhydrazine, aldehydes, and other reagents are combined to form the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolopyridines .

Scientific Research Applications

1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 6-(tert-butyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Uniqueness

1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

1-butyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C13H17N3O2/c1-4-5-6-16-12-11(9(3)15-16)10(13(17)18)7-8(2)14-12/h7H,4-6H2,1-3H3,(H,17,18)

InChI Key

AODUWGPXTQJPHG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)O)C

Origin of Product

United States

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